N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring, an azetidine ring, and a trimethoxybenzoyl group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridazine ring separately. The trimethoxybenzoyl group is then introduced through acylation reactions. Common reagents used in these synthetic routes include:
Azetidine precursors: Azetidine-3-amine or its derivatives.
Pyridazine precursors: Pyridazine-3-carboxylic acid or its derivatives.
Acylating agents: 2,3,4-trimethoxybenzoyl chloride.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyridazine rings using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and also inhibits tubulin polymerization.
Combretastatin: A potent microtubule-targeting agent with anti-cancer properties.
Uniqueness
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is unique due to its combination of the azetidine and pyridazine rings with the trimethoxybenzoyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-7-6-12(15(24-2)16(13)25-3)17(22)21-9-11(10-21)19-14-5-4-8-18-20-14/h4-8,11H,9-10H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYGKUWDSPFBSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)NC3=NN=CC=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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